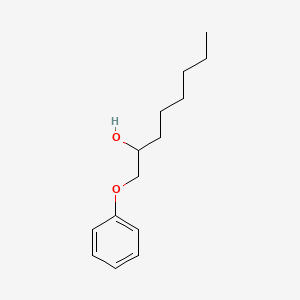
1-Phenoxyoctan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenoxyoctan-2-OL is an organic compound with the molecular formula C14H22O2. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenoxyoctan-2-OL can be synthesized through several methods. One common approach involves the reaction of phenol with 1-bromo-octane in the presence of a base, such as potassium carbonate, to form 1-phenoxyoctane. This intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Reaction Scheme:
- Phenol + 1-Bromo-octane → 1-Phenoxyoctane
- 1-Phenoxyoctane + H2O (acidic conditions) → this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenoxyoctan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted phenoxy derivatives
Aplicaciones Científicas De Investigación
1-Phenoxyoctan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: It serves as a reagent in biochemical assays and as a potential bioactive compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenoxyoctan-2-OL depends on its application. In biological systems, it may interact with cellular membranes, proteins, or enzymes, altering their function. Its phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing its activity and specificity.
Comparación Con Compuestos Similares
1-Phenoxyoctan-2-OL can be compared with other phenoxy alcohols, such as:
1-Phenoxypropan-2-OL: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-Phenoxybutan-2-OL: Another similar compound with a four-carbon chain, used in different applications due to its distinct properties.
Uniqueness: this compound’s longer carbon chain provides it with unique solubility and reactivity characteristics, making it suitable for specific industrial and research applications that shorter-chain phenoxy alcohols may not fulfill.
Propiedades
Número CAS |
140193-28-8 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
1-phenoxyoctan-2-ol |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3 |
Clave InChI |
DEGNOMNXOXOBSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(COC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


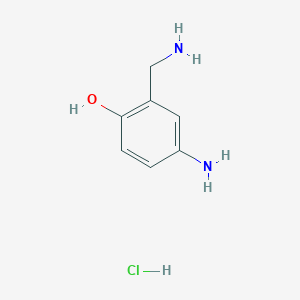
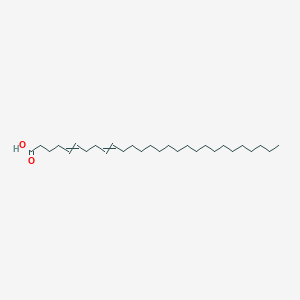
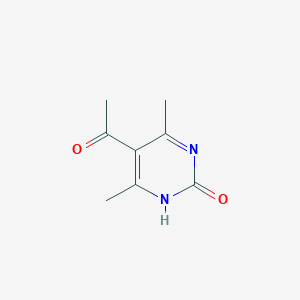
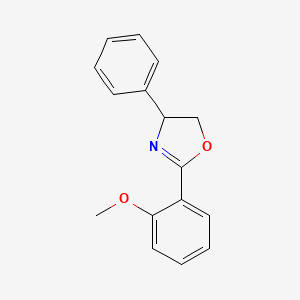
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)

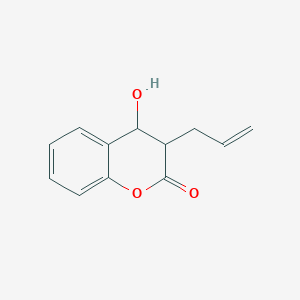
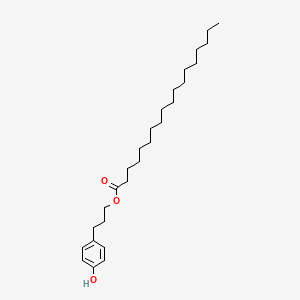
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)

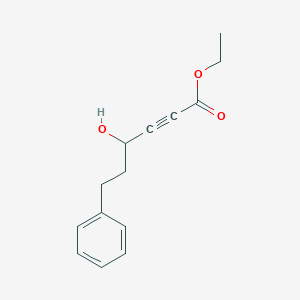
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
